Benzo[d]oxazole-4-carboxamide

Analytical Chemistry Quality Control Sourcing and Procurement

Generic benzoxazole analogs fail due to altered electronic distribution and target engagement. This unsubstituted scaffold (CAS 957995-85-6) is the validated PARP inhibitor privileged structure. • Critical control for 5-HT3 antagonist assays (inactive vs 2-substituted analogs) • Fragment-sized reference (MW 162.15, LogP 0.93) for assay calibration • Enables 2-substituted library synthesis for PARP-1 optimization Immediate shipment, technical data sheet included.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 957995-85-6
Cat. No. B1289350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazole-4-carboxamide
CAS957995-85-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC=N2)C(=O)N
InChIInChI=1S/C8H6N2O2/c9-8(11)5-2-1-3-6-7(5)10-4-12-6/h1-4H,(H2,9,11)
InChIKeyHZIDLPHYFPKXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazole-4-carboxamide: Core Heterocyclic Scaffold


Benzo[d]oxazole-4-carboxamide (CAS 957995-85-6) is a heterocyclic compound consisting of a fused benzene and oxazole ring system with a primary carboxamide group at the 4-position . With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, it serves as a versatile scaffold and intermediate in medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors [1][2]. Its planar aromatic core and hydrogen-bonding carboxamide functionality make it a critical starting point for structure-activity relationship (SAR) studies and library synthesis .

Benzo[d]oxazole-4-carboxamide: Analogue Substitution Risks


Generic substitution of benzo[d]oxazole-4-carboxamide with closely related analogues such as 2-substituted benzoxazole carboxamides or isoxazole carboxamides is not scientifically sound due to quantifiable differences in molecular geometry, electronic distribution, and target engagement . The unsubstituted 2-position in this compound is crucial for specific hydrogen-bonding interactions with biological targets; for instance, substitution with a phenyl ring alters the PARP enzyme IC50 by over 1000-fold in some analogues, fundamentally changing the pharmacological profile [1]. Furthermore, the absence of a 2-substituent ensures a distinct LogP and solubility profile, which directly impacts its utility in cell-based assays and fragment-based drug discovery libraries .

Benzo[d]oxazole-4-carboxamide: Evidence Versus Analogs


Purity and Stability vs. Substituted Derivatives

Benzo[d]oxazole-4-carboxamide is commercially available at a consistent purity of 95+%, a critical baseline for reproducible SAR studies . This is higher than the reported purity for its 2-substituted analog, 2-methylbenzo[d]oxazole-4-carboxamide, which is not consistently offered above 95% purity from major suppliers . The higher and more reliable purity of the parent compound minimizes the introduction of confounding impurities during high-throughput screening and scale-up synthesis.

Analytical Chemistry Quality Control Sourcing and Procurement

Comparative LogP and Drug-likeness

The computed LogP (partition coefficient) for Benzo[d]oxazole-4-carboxamide is 0.9267, which falls within the optimal range for central nervous system (CNS) drug-likeness and favorable aqueous solubility . In contrast, its 2-phenyl-substituted analog (2-phenylbenzo[d]oxazole-4-carboxamide) has a calculated LogP that is significantly higher (estimated >2.5), drastically reducing its aqueous solubility and predicted oral bioavailability [1].

Medicinal Chemistry ADME Properties Computational Chemistry

Negative Control Scaffold for 5-HT3 Antagonists

In a series of benzoxazole carboxamides evaluated for 5-HT3 receptor antagonism, 2-substituted analogues demonstrated high affinity (Ki = 8.3 nM for a 2-cyclopropyl derivative) [1]. The unsubstituted parent scaffold, Benzo[d]oxazole-4-carboxamide, is essential as a negative control, exhibiting significantly reduced or no specific binding at the same target, thereby validating the pharmacophore model that requires substitution at the 2-position for activity [1][2].

Pharmacology Neuroscience Drug Discovery

Benzo[d]oxazole-4-carboxamide: Key Applications


PARP Inhibitor Core Scaffold

This compound is the foundational scaffold for a class of PARP inhibitors. Research teams should procure this specific compound to synthesize a focused library of 2-substituted analogs for evaluating PARP-1 inhibition. The compound's use is validated by patent literature and academic theses, which establish the benzoxazole-4-carboxamide core as a privileged structure for this target [1].

FBDD Physicochemical Reference Standard

Due to its favorable and quantifiable physicochemical properties (LogP 0.9267, TPSA 69.12, MW 162.15), this compound serves as an ideal fragment-sized reference molecule . It can be used to calibrate assays or as a solubility standard against which the properties of larger, more lipophilic analogs are compared, ensuring quality control in compound library management.

5-HT3 Receptor Negative Control Probe

For laboratories investigating 5-HT3 receptor antagonists for indications like chemotherapy-induced nausea and vomiting (CINV) or irritable bowel syndrome (IBS-D), this compound is an essential procurement item to serve as an inactive control [1][2]. Its lack of significant substitution at the 2-position renders it inactive at the 5-HT3 receptor, providing a definitive contrast to active 2-alkyl or 2-aryl benzoxazole analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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